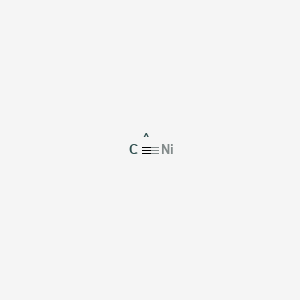

Nickel carbide (NiC)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nickel carbide (NiC) is a compound consisting of nickel and carbon It is part of the broader family of transition metal carbides, which are known for their hardness, high melting points, and catalytic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel carbide can be synthesized through various methods, including:

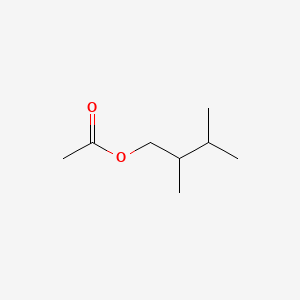

Thermal Decomposition: One common method involves the thermal decomposition of nickel acetylacetonate (Ni(acac)₂) at 250°C in a mixture of oleylamine and 1-octadecene. This process yields nickel carbide nanoparticles.

Chemical Vapor Deposition (CVD): Another method involves the reaction of nickel with a carbon-containing gas at high temperatures. This method is often used to produce thin films of nickel carbide.

Industrial Production Methods

While specific industrial production methods for nickel carbide are not extensively documented, the principles of thermal decomposition and chemical vapor deposition can be scaled up for industrial applications. The choice of method depends on the desired form and purity of the nickel carbide.

Chemical Reactions Analysis

Nickel carbide undergoes various chemical reactions, including:

Hydrogenation: Nickel carbide nanoparticles are effective catalysts for the hydrogenation of nitro and alkyne moieties. The reactions typically occur under hydrogen gas (H₂) at pressures around 7 bar and temperatures below 100°C.

Oxidation: Nickel carbide can be oxidized to form nickel oxide (NiO) and carbon dioxide (CO₂) under appropriate conditions.

Reduction: Nickel carbide can be reduced back to nickel and carbon under reducing conditions, such as in the presence of hydrogen gas at high temperatures.

Common reagents used in these reactions include hydrogen gas, oxygen, and various organic substrates. The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

Nickel carbide has several scientific research applications, including:

Electrocatalysis: Nickel carbide has been investigated for its potential in electrocatalysis, particularly in the oxygen evolution reaction (OER) and hydrogen oxidation reaction (HOR).

Material Science: Nickel carbide is studied for its role in the growth of carbon nanotubes and graphene, where it may act as an intermediate or form carbide interface layers.

Mechanism of Action

The catalytic activity of nickel carbide is attributed to its ability to facilitate electron transfer and adsorption of reactants. For example, in hydrogenation reactions, nickel carbide nanoparticles provide active sites for the adsorption of hydrogen and the substrate, promoting the reduction process . In electrocatalysis, the interfacial synergy between nickel and nickel carbide enhances electron transfer and regulates the absorption strengths of hydrogen and hydroxide ions .

Comparison with Similar Compounds

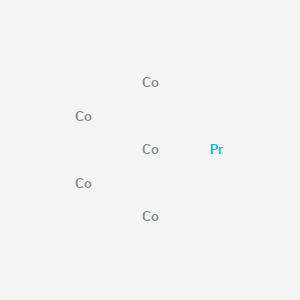

Nickel carbide can be compared with other transition metal carbides, such as:

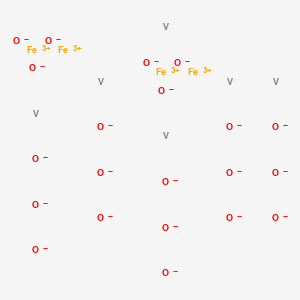

Iron carbide (Fe₃C): Known for its hardness and use in steel production.

Cobalt carbide (Co₃C): Used in catalysis and magnetic materials.

Tungsten carbide (WC): Widely used in cutting tools and wear-resistant applications.

Nickel carbide is unique due to its specific catalytic properties and potential applications in hydrogenation and electrocatalysis. Its ability to form stable nanoparticles and its effectiveness in various catalytic reactions set it apart from other carbides.

Properties

CAS No. |

63369-40-4 |

|---|---|

Molecular Formula |

CNi |

Molecular Weight |

70.704 g/mol |

IUPAC Name |

methylidynenickel |

InChI |

InChI=1S/C.Ni |

InChI Key |

VMWYVTOHEQQZHQ-UHFFFAOYSA-N |

Canonical SMILES |

[C]#[Ni] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)

![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)